Product packaging for Sodium Acetate-13C,D3(Cat. No.:)

Sodium Acetate-13C,D3

Cat. No.: B12061685
M. Wt: 86.045 g/mol
InChI Key: VMHLLURERBWHNL-CKHMYQJJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Acetate-13C,D3 is a high-purity, stable isotope-labeled compound essential for advanced research in metabolism and biomedicine. This compound, with its specific 13C and deuterium (D) enrichment , serves as a critical tool for tracing metabolic pathways and fluxes. Researchers utilize it in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy studies to gain precise insights into the dynamics of biochemical reactions, particularly those involving acetate metabolism and acetyl-CoA. The compound is synthetized with a defined carbon-13 and deuterium enrichment of 99% and 98% , respectively, ensuring reliable and accurate experimental data. It is supplied with a chemical purity of 98% and has a molecular weight of approximately 86.05 g/mol. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NaO2 B12061685 Sodium Acetate-13C,D3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H3NaO2

Molecular Weight

86.045 g/mol

IUPAC Name

sodium;2,2,2-trideuterioacetate

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1D3,2+1;

InChI Key

VMHLLURERBWHNL-CKHMYQJJSA-M

Isomeric SMILES

[2H]C([2H])([2H])[13C](=O)[O-].[Na+]

Canonical SMILES

CC(=O)[O-].[Na+]

Origin of Product

United States

Advanced Methodologies for Isotopic Labeling with Sodium Acetate 13c,d3

Isotopic Labeling Strategies and Precursor Design

Isotopic labeling strategies involving sodium acetate (B1210297) are designed to introduce detectable isotopic signatures into metabolic pathways. The choice of labeling pattern on the acetate molecule is crucial for tracking its transformation through various biochemical reactions.

Positional labeling of acetate with ¹³C allows researchers to trace the fate of specific carbon atoms within a molecule. This technique is particularly powerful when combined with analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can distinguish between different isotopomers (molecules that differ only in their isotopic composition). nih.gov

[1-¹³C]Sodium Acetate : In this form, the carboxyl carbon of acetate is labeled with ¹³C. This is useful for tracking reactions where the carboxyl group is either retained or lost, such as in the synthesis of fatty acids and certain amino acids. isotope.com For instance, in the citric acid cycle, the label from [1-¹³C]acetate will appear in specific positions of cycle intermediates, providing information about the activity of this central metabolic hub.

[2-¹³C]Sodium Acetate : Here, the methyl carbon is labeled. This is advantageous for studying pathways where the acetyl group is transferred, as the labeled methyl group can be tracked into various biomolecules. For example, the incorporation of [2-¹³C]acetate into glutamate (B1630785) and alanine (B10760859) can reveal insights into mitochondrial metabolism. pnas.orgnih.gov

[1,2-¹³C₂]Sodium Acetate : With both carbon atoms labeled, this tracer provides information on the integrity of the two-carbon acetate unit as it is incorporated into larger molecules. medchemexpress.compubcompare.ai The presence of coupled ¹³C-¹³C pairs, detectable by NMR, confirms that the acetate unit has been incorporated intact. cdnsciencepub.comresearchgate.net This is particularly valuable in studies of polyketide and fatty acid biosynthesis. cdnsciencepub.comnih.gov

The choice of a specific positional isomer depends on the metabolic pathway being investigated and the analytical techniques available. nih.gov

Table 1: Applications of Positional ¹³C-Labeled Sodium Acetate

Labeled CompoundResearch ApplicationKey Findings
[1-¹³C]Sodium Acetate Tracing metabolic pathways using NMR spectroscopy. Allows for the study of biochemical reaction dynamics and the fate of acetate in biological systems.
[2-¹³C]Sodium Acetate Studying biosynthesis of microbial products and novel polyketides. Enriched ¹³C-NMR spectra indicate the biosynthetic pathways.
[1,2-¹³C₂]Sodium Acetate Metabolic tracing in various biological systems. pubcompare.aipubcompare.aiUsed to map metabolic networks and investigate carbon flux in cancer metabolism and other areas. pubcompare.ai

Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, can be used in conjunction with ¹³C to provide additional layers of information in metabolic studies. nih.gov Sodium Acetate-D3, where the three hydrogen atoms of the methyl group are replaced by deuterium, is a common deuterated tracer. isotope.com

When used alongside ¹³C-labeled compounds, deuterium labeling can help to:

Trace Hydrogen Atoms: Follow the path of hydrogen atoms in metabolic reactions, which is particularly useful for studying redox reactions and the activity of dehydrogenases.

Enhance Analytical Sensitivity: In certain NMR experiments, the presence of deuterium can be used to simplify spectra and highlight specific signals.

Probe Reaction Mechanisms: The kinetic isotope effect, where reactions involving deuterium are slower than those with hydrogen, can be exploited to study reaction mechanisms.

Deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates like sodium acetate-d3 to track metabolic fluxes in vivo. nih.govresearchgate.net For example, DMI can be used to monitor the breakdown of acetate via the tricarboxylic acid (TCA) cycle in the liver. nih.gov

Dual labeling with both ¹³C and deuterium in the same molecule, such as in Sodium Acetate-¹³C,D3, offers a powerful approach for metabolic analysis. smolecule.com This strategy combines the advantages of both types of isotopic labels, providing more detailed insights than single-isotope labeling. For example, Sodium Acetate-¹³C₂,D₃ is a dual-labeled compound where both carbon atoms are ¹³C and the methyl hydrogens are deuterium.

These dual-labeled tracers are particularly valuable for:

Metabolic Flux Analysis (MFA): By tracking both carbon and hydrogen atoms simultaneously, researchers can obtain more accurate and comprehensive measurements of metabolic fluxes through complex networks. nih.gov

Distinguishing between Pathways: In cases where multiple pathways can produce the same metabolite, dual labeling can help to differentiate the contributions of each pathway.

Studying Intracellular Compartmentation: The differential processing of dual-labeled substrates in different cellular compartments (e.g., cytosol vs. mitochondria) can provide information on subcellular metabolism.

The use of parallel labeling experiments, where different isotopic tracers are used in separate but identical experiments, is another strategy to enhance the precision of metabolic flux analysis. nih.gov

Deuterium Labeling (e.g., Sodium Acetate-D3) in Conjunction with Carbon-13

Synthetic Approaches for Isotopically Enriched Sodium Acetate-¹³C,D3 and Derivatives

The availability of specifically labeled acetate precursors is essential for the application of these advanced metabolic research methodologies. Both chemical and enzymatic synthesis routes are employed to produce these valuable compounds.

Chemical synthesis provides a versatile platform for producing a wide range of isotopically labeled acetate derivatives with high isotopic purity.

Starting Materials: The synthesis of ¹³C-labeled acetic acid often starts from commercially available labeled precursors such as [¹³C]methanol or ¹³CO₂. nih.gov For instance, 1-¹³C-acetic acid can be synthesized from these precursors. ruixibiotech.commedchemexpress.comcymitquimica.com

Synthetic Routes: Various chemical reactions are employed to construct the labeled acetate molecule. For example, the Perkin synthesis can be adapted to produce ¹³C-labeled cinnamic acids from ¹³C-acetic acid, demonstrating a method to incorporate labeled acetate into more complex molecules while preserving the isotopic enrichment. fu-berlin.de Another approach involves the conversion of labeled bromoacetic acid to achieve specific labeling patterns. nih.gov

Synthesis of Dual-Labeled Acetate: The synthesis of dual-labeled compounds like Sodium Acetate-¹³C₂,D₃ involves multi-step procedures starting from precursors labeled with both ¹³C and deuterium. nih.gov For example, [1,2-¹³C₂]-acetic acid-d₃, sodium salt can be used as a starting material. nih.gov

A scalable methodology for producing vinyl acetate-1-¹³C has been developed, which serves as a precursor for hyperpolarized ethyl acetate-1-¹³C, a contrast agent for in vivo metabolic imaging. nih.govnih.govresearchgate.net

Enzymatic synthesis offers a highly specific and efficient alternative to chemical synthesis for producing labeled metabolites. This approach utilizes the catalytic power of enzymes to carry out specific transformations.

Enzyme-Catalyzed Reactions: Enzymes from metabolic pathways can be used to convert labeled acetate into a variety of other metabolites. For example, enzymes of the glycolytic and neoglycolytic pathways can be used to synthesize isotopically labeled carbohydrates from labeled pyruvate (B1213749), which can be derived from acetate. google.com

Whole-Cell Biocatalysis: In some cases, whole microbial cells can be used as biocatalysts to produce labeled compounds. For example, yeast and insect cells can efficiently incorporate labeled acetate into amino acids like glutamate and alanine. nih.gov This approach is particularly useful for producing complex biomolecules that are difficult to synthesize chemically.

Metabolic Flux Analysis Applications: The enzymatic conversion of labeled acetate is the very basis of metabolic flux analysis. By feeding cells with a labeled acetate precursor and analyzing the isotopic labeling patterns of downstream metabolites, researchers can infer the rates of enzymatic reactions within the cell. frontiersin.orgmdpi.com For instance, the incorporation of ¹³C from acetate into amino acids can be used to reconstruct biosynthetic pathways. oup.com

Cell-Based Isotope Incorporation for Macromolecule Labeling

The incorporation of stable isotopes into macromolecules within a cellular context is a powerful technique for elucidating metabolic pathways, protein structure, and dynamics. Sodium Acetate-13C,D3 serves as a versatile precursor for labeling various biomolecules, including proteins and lipids, in a wide range of cell types. This is because acetate is a central metabolite that is converted into acetyl-CoA, a key building block for numerous biosynthetic pathways. nih.gov

When cells are cultured in media where this compound is the primary carbon source, the isotopically labeled acetyl group is integrated into newly synthesized macromolecules. For protein labeling, the ¹³C atoms from acetate can be incorporated into the carbon backbone of various amino acids through the tricarboxylic acid (TCA) cycle and associated pathways. acs.orgmit.edu This enables detailed structural and dynamic studies of proteins using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov Similarly, for lipid labeling, the labeled acetyl-CoA is a direct precursor for fatty acid synthesis, leading to the incorporation of ¹³C and deuterium into the acyl chains of lipids. nih.gov

The choice of using this compound offers several advantages. The dual labeling with both ¹³C and deuterium provides complementary information in NMR and mass spectrometry analyses. Furthermore, acetate-based labeling can be a more cost-effective alternative to using other labeled precursors like [¹³C₆]-glucose. nih.gov

Research has demonstrated the successful use of isotopically labeled acetate for macromolecule labeling in various cell lines, including Human Embryonic Kidney (HEK293) cells and various microorganisms. nih.govmit.edu The efficiency and pattern of isotope incorporation can provide valuable insights into the metabolic state of the cells under different conditions. mendeley.com

Detailed Research Findings

Studies utilizing this compound and other isotopically labeled acetate forms have yielded significant insights into cellular metabolism and macromolecule biosynthesis.

Protein Labeling for NMR Studies: Researchers have successfully prepared uniformly ¹³C and ¹⁵N double-labeled proteins by growing cells in media containing sodium [1,2-¹³C₂, 99%]acetate as the sole carbon source and [¹⁵N, 99%]ammonium chloride as the nitrogen source. This method has been shown to achieve greater than 95% ¹³C incorporation. nih.gov The resulting labeled proteins are suitable for detailed structural analysis by NMR. acs.orgnih.gov For instance, this technique has been applied to prepare isotopically enriched human carbonic anhydrase II for NMR studies. nih.gov

Lipid Metabolism and Flux Analysis: In the study of lipid metabolism, [¹³C₂]acetate has been used to trace the synthesis and turnover of fatty acids and triacylglycerols (TAGs) in organisms like Chlamydomonas reinhardtii. nih.gov By supplying labeled acetate, researchers can follow the flux of labeled carbon through fatty acid synthesis and into complex lipids. This approach revealed that under certain conditions, a significant portion of fatty acids and the glycerol (B35011) backbone of TAGs are derived from pre-existing membrane lipids. nih.gov

Metabolic Reprogramming in Cancer Cells: Studies investigating cancer metabolism have used D3-acetate or ¹³C₂-acetate to understand its role in tumor growth. These studies have shown that acetate metabolism is crucial for supporting cancer cell proliferation by enhancing lipid synthesis and energy production.

The following interactive table summarizes key findings from studies using isotopically labeled acetate for macromolecule labeling in cell-based systems.

Cell Type/OrganismLabeled PrecursorLabeled MacromoleculeKey FindingsReference
Escherichia coliSodium [1,2-¹³C₂, 99%]acetateHuman Carbonic Anhydrase IIAchieved >95% uniform ¹³C labeling in the expressed protein, providing a cost-effective alternative to labeled glucose for NMR studies. nih.gov
Chlamydomonas reinhardtii[¹³C₂]acetateTriacylglycerols (TAGs) and membrane lipidsRevealed that about one-third of the fatty acids and glyceryl backbones in TAGs are derived from the turnover of pre-existing membrane lipids. nih.gov
Human Embryonic Kidney (HEK293) cellsSodium AcetateRecombinant protein (ECD-Her1)Addition of sodium acetate to the culture medium significantly impacted cell metabolism and enhanced the productivity of the heterologous protein. nih.govmendeley.com
Cancer cell models (in vivo)D3-acetate or ¹³C₂-acetateLipidsDemonstrated the critical role of acetate metabolism in supporting tumor growth through enhanced lipid synthesis and energy production.
Pseudomonas mendocina[1-¹³C] acetate or [2-¹³C] acetateProteins (in peptone for subsequent E. coli culture)Developed a method for selective labeling of amino acid carbon positions for solid-state NMR studies by preparing a labeled peptone from acetate. mit.edu

Analytical Techniques for Tracing Sodium Acetate 13c,d3 Metabolism

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry has become an indispensable tool in metabolomics, offering high sensitivity and the ability to differentiate between isotopologues—molecules that differ only in their isotopic composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopologue Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing the isotopic enrichment of metabolites derived from Sodium Acetate-¹³C,D₃. This method involves the separation of volatile compounds by gas chromatography followed by their detection and fragmentation by mass spectrometry. researchgate.net To make non-volatile metabolites like amino acids and intermediates of the citric acid (TCA) cycle amenable to GC analysis, they must first be chemically modified through a process called derivatization. springernature.com

A significant advantage of GC-MS is its ability to separate and quantify different isotopologues of acetate (B1210297). For instance, ¹²C-acetate, U-¹³C-acetate, and ²H₃-acetate, despite having nearly identical retention times, can be distinguished based on specific ions. springermedizin.de This allows for the simultaneous quantification of both labeled and unlabeled acetate, providing a detailed picture of acetate metabolism. nih.gov The high reproducibility of GC-MS, with a relative standard deviation (RSD) of less than 10% for biological samples, and a wide linear range of quantification (e.g., 2–2000 μM), makes it a reliable method for high-throughput analysis. springermedizin.de

Key Findings from GC-MS Studies:

High-throughput analysis: GC-MS methods can have short run times, as low as 4 minutes per sample, facilitating the analysis of large numbers of samples. springermedizin.de

Deconvolution of isotopologues: Specific ions can be used to deconvolute the peaks of different acetate isotopologues, even with similar retention times. springermedizin.de

Metabolic flux analysis: By analyzing the ¹³C-labeling patterns in proteinogenic amino acids, GC-MS data can be integrated into metabolic models to calculate intracellular fluxes. springernature.com

Parameter Value Significance in Sodium Acetate-¹³C,D₃ Analysis
Linear Range of Quantification 2–2000 μMEnables accurate measurement across a wide range of acetate concentrations in biological samples. springermedizin.de
Reproducibility (RSD) < 10% for biological samplesEnsures the reliability and consistency of the analytical results. springermedizin.de
GC-MS Run Time ~4 minutes per sampleAllows for high-throughput screening of metabolic responses. springermedizin.de

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Metabolic Flux Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for metabolic flux analysis using Sodium Acetate-¹³C,D₃. Unlike GC-MS, LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization. nih.gov This technique separates metabolites in a liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS). This setup allows for highly selective and sensitive detection of specific metabolites and their isotopologues.

In metabolic flux studies, LC-MS/MS is used to trace the incorporation of ¹³C and deuterium (B1214612) from labeled acetate into various downstream metabolites. isotope.com For example, by monitoring the appearance of ¹³C in intermediates of the TCA cycle, researchers can quantify the rate of metabolic pathways. nih.gov The high sensitivity of LC-MS/MS enables the detection of low-abundance metabolites and provides detailed information on the distribution of isotopes within a molecule. nih.gov

Quantitative Assessment of Isotopic Enrichment in Biological Samples

A primary goal of using stable isotope tracers like Sodium Acetate-¹³C,D₃ is to quantify the extent of isotopic enrichment in various metabolites within a biological system. This provides a direct measure of the metabolic activity of pathways that utilize acetate. Both GC-MS and LC-MS are employed for this purpose.

The isotopic enrichment is typically expressed as a mole percentage enrichment or fractional enrichment. nih.govnih.gov This value represents the proportion of a metabolite pool that has incorporated the stable isotope label. For instance, after administering Sodium Acetate-¹³C,D₃, the enrichment of ¹³C in acetyl-CoA can be measured to determine the contribution of acetate to this central metabolic precursor. nih.gov

The accuracy of these measurements is critical. Studies have shown that with careful evaluation of fragments and derivatization methods, GC-MS can achieve an accuracy of 0.3 mol% or better for determining deuterium enrichment in glucose. nih.gov This level of precision is crucial for accurately modeling metabolic fluxes.

Application of Isotope Dilution Mass Spectrometry for Metabolite Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying the absolute concentration of metabolites in biological samples. acs.org The principle of IDMS involves adding a known amount of a stable isotope-labeled version of the metabolite of interest (the internal standard) to the sample. acs.org Since the internal standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer.

By measuring the ratio of the signal from the endogenous (unlabeled) metabolite to the signal from the added labeled internal standard, the concentration of the endogenous metabolite can be precisely calculated. acs.org This approach effectively corrects for sample loss during preparation and for variations in instrument response.

When using Sodium Acetate-¹³C,D₃ as a tracer, a common approach is to use an unlabeled internal standard to quantify the absolute concentrations of both labeled and unlabeled metabolites in a single analysis. acs.org This allows for the simultaneous determination of metabolite pool sizes and isotopic enrichment, providing a comprehensive view of metabolic dynamics. acs.org

Technique Analyte State Key Advantage Application with Sodium Acetate-¹³C,D₃
GC-MS Volatile (derivatization often required)High reproducibility, good for separating isotopologuesAnalysis of ¹³C and deuterium enrichment in volatile metabolites and their derivatives. nih.govspringermedizin.de
LC-MS/MS Non-volatile, thermally labileHigh sensitivity and selectivity, no derivatization needed for many compoundsTracing ¹³C and deuterium into a wide range of polar and non-polar metabolites in metabolic flux studies. nih.govisotope.com
IDMS VariousHigh accuracy for absolute quantificationPrecise measurement of the concentrations of acetate-derived metabolites. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed information about the structure and dynamics of molecules. It is particularly valuable for in vivo metabolic studies.

Carbon-13 NMR Spectroscopy for In Vivo and In Vitro Metabolic Studies

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for tracing the metabolic fate of ¹³C-labeled substrates like Sodium Acetate-¹³C,D₃ in both living organisms (in vivo) and in cell or tissue extracts (in vitro). nih.govpnas.org By detecting the ¹³C nuclei, this technique can identify the specific carbon positions within a metabolite that have become enriched with the ¹³C label. cibm.ch This provides unique insights into the activity of different metabolic pathways.

In vivo ¹³C NMR studies allow for the dynamic measurement of ¹³C label incorporation into various metabolites over time. cibm.ch For example, following the infusion of [2-¹³C]acetate, the time courses of ¹³C enrichment in glutamate (B1630785) and glutamine can be monitored in the brain, providing information about neuron-glial metabolism. nih.gov The large chemical shift dispersion of ¹³C NMR allows for the individual measurement of turnover at different carbon positions of these metabolites. cibm.ch

In vitro ¹³C NMR analysis of cell extracts provides a more detailed snapshot of the metabolic products formed from the labeled acetate. pnas.org For instance, studies on yeast sporulation using [2-¹³C]acetate have revealed the sequential production of glutamate, trehalose, and fatty acids, and have provided evidence for the simultaneous operation of the TCA cycle and the glyoxylate (B1226380) cycle. pnas.orgnih.gov The dual labeling of Sodium Acetate-¹³C,D₃ with both ¹³C and deuterium can provide even more detailed information in NMR spectroscopy compared to compounds labeled with only a single isotope.

Research Findings from ¹³C NMR Studies:

Neurotransmitter Cycling: ¹³C NMR studies with labeled acetate have been instrumental in investigating the glutamate-glutamine cycle between neurons and glial cells in the brain. cibm.ch

Yeast Metabolism: In Saccharomyces cerevisiae, ¹³C NMR has elucidated the metabolic shifts that occur during sporulation, including the activation of specific biosynthetic pathways. pnas.orgnih.gov

Metabolic Compartmentation: The use of ¹³C-labeled acetate has helped to study metabolic compartmentation in the brain. cibm.ch

Metabolite Observed Labeling Pattern from [2-¹³C]acetate Metabolic Pathway Implication
Glutamate Labeled at C4, C3, and C2Operation of the TCA cycle. nih.govpnas.org
Glutamine Labeled at C4 and C3Glial metabolism and the glutamate-glutamine cycle. nih.govcibm.ch
Trehalose Labeling in C1, C2, C5, and C6 segmentsGluconeogenesis and the hexose (B10828440) monophosphate shunt. pnas.org

Deuterium Metabolic Imaging (DMI) Utilizing Sodium Acetate-D3

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance-based technique that offers a non-invasive window into real-time metabolic processes within the body. nih.govmdpi.comnih.gov This method utilizes substrates labeled with deuterium (²H), a non-radioactive isotope of hydrogen, to trace metabolic pathways. nih.gov Unlike other metabolic imaging modalities, DMI presents several advantages, including the use of a wide array of ²H-labeled compounds and the absence of a need for water or lipid signal suppression due to the low natural abundance of deuterium. nih.gov The short T1 relaxation time of deuterium allows for rapid signal averaging, which helps to compensate for the inherently low sensitivity of the deuterium nucleus. nih.gov

Recent studies have demonstrated the feasibility of using DMI with deuterated sodium acetate (sodium acetate-d3) to investigate the tricarboxylic acid (TCA) cycle, a fundamental energy-producing pathway in cells. nih.govmeduniwien.ac.at Alterations in TCA cycle metabolism are linked to various metabolic disorders, and elevated acetate levels are often associated with high-caloric diets and metabolic syndrome. nih.govmeduniwien.ac.at Therefore, tracking the breakdown of acetate is crucial for understanding diet-induced metabolic changes.

In preclinical studies using rat models, DMI with sodium acetate-d3 has been successfully employed to trace its breakdown in the liver. nih.govmeduniwien.ac.at Following the administration of sodium acetate-d3, the appearance of downstream metabolic products, primarily glutamine/glutamate (Glx), can be detected and quantified. nih.govmeduniwien.ac.at This provides a direct measure of TCA cycle activity. nih.govmeduniwien.ac.at Acetate is considered a more suitable marker than glucose for studying hepatic TCA cycle metabolism because, under certain conditions, glucose is preferentially shunted into glycogen (B147801) storage, limiting its entry into the TCA cycle and subsequent labeling of Glx. meduniwien.ac.atresearchgate.net

DMI has also shown promise in oncology for visualizing tumor metabolism. mdpi.comnih.gov By monitoring the conversion of deuterated substrates, such as ²H-pyruvate to ²H-lactate, DMI can provide insights into the glycolytic flux in tumors, a hallmark of cancer known as the Warburg effect. nih.gov Furthermore, by using substrates like ²H-fumarate, DMI can be used to assess tumor cell death by tracking its conversion to ²H-malate. mdpi.comnih.gov

The application of DMI extends to brain tumor imaging, where it can differentiate metabolic subtypes and evaluate treatment responses. aacrjournals.orgoup.com For instance, in glioblastoma, DMI with deuterated glucose has revealed higher lactate (B86563) labeling and lower glutamate/glutamine labeling in tumors compared to normal brain tissue. aacrjournals.org This technique holds the potential to stratify patients for targeted therapies based on their tumor's metabolic profile. aacrjournals.org

Table 1: Research Findings from Deuterium Metabolic Imaging (DMI) Studies

Study Focus Labeled Substrate Key Findings Significance Citations
Hepatic MetabolismSodium Acetate-d3Feasibility of tracking acetate breakdown and TCA cycle activity in the liver. Emergence of glutamine/glutamate (Glx) as a downstream metabolite.Provides a tool to study diet-induced metabolic alterations and diseases like fatty liver disease. nih.govmeduniwien.ac.atresearchgate.netresearchgate.net
Pancreatic CancerDeuterated GlucoseDemonstrated the feasibility of using DMI to monitor glucose metabolism in pancreatic cancer models.Offers a promising tool for the diagnosis and treatment monitoring of pancreatic cancer. nih.gov
Glioblastoma[6,6′-²H₂]glucoseDifferentiated glycolytic and mitochondrial metabolic subtypes. Detected early response to chemoradiotherapy.Potential for patient stratification and early assessment of treatment efficacy. aacrjournals.org
Primary Brain Tumors[6,6′-²H₂]-glucoseShowed a strong correlation between tumor grade and glucose metabolism.Provides high tumor-to-brain image contrast for improved diagnosis and grading. oup.com
General Cancer Metabolism²H-pyruvate, ²H-fumarateMonitored glycolytic flux (pyruvate to lactate) and tumor cell death (fumarate to malate).Enables non-invasive evaluation of tumor glycolysis and early treatment response. mdpi.comnih.gov

Hyperpolarized Carbon-13 Magnetic Resonance Imaging (MRI) with Acetate Tracers

Hyperpolarized Carbon-13 (¹³C) Magnetic Resonance Imaging (MRI) is a powerful, non-radioactive imaging modality that allows for the real-time visualization of metabolic processes in vivo. openmedscience.commdpi.com This technique overcomes the inherently low sensitivity of conventional ¹³C MRS by increasing the polarization of ¹³C nuclei by several orders of magnitude (10,000 to 100,000-fold) through a process called dynamic nuclear polarization (DNP). openmedscience.comsnmjournals.org The hyperpolarized ¹³C-labeled substrate, once injected, can be tracked as it is metabolized, providing a dynamic snapshot of cellular biochemistry. openmedscience.comstanford.edu

Acetate, a short-chain fatty acid, has emerged as a valuable hyperpolarized tracer for studying metabolism, particularly in the context of cancer and cardiac function. nih.govbohrium.com Fatty acids are a primary energy source for the heart, and their metabolism is often altered in cardiac diseases. nih.gov In cancer, altered carbon metabolism is a key feature, and acetate can serve as a building block for biosynthesis. nih.gov

Hyperpolarized [1-¹³C]acetate has been used to probe metabolic pathways in various preclinical models. nih.govbohrium.com In cardiac studies, it allows for the real-time assessment of pathways involved in short-chain fatty acid metabolism. nih.gov In oncology, particularly in prostate cancer, metabolic imaging with hyperpolarized tracers has shown significant promise. snmjournals.orgnih.gov While hyperpolarized [1-¹³C]pyruvate is the most studied agent, demonstrating increased conversion to lactate in tumors, acetate provides complementary information about fatty acid metabolism. nih.govfrontiersin.org

The application of hyperpolarized ¹³C MRI in brain tumor imaging has also been explored. nih.govnih.gov While the blood-brain barrier can pose a challenge for some tracers, studies have shown that hyperpolarized substrates can enter the brain and be metabolized. nih.gov For instance, in patients with glioma, hyperpolarized [1-¹³C]pyruvate has been used to map tumor metabolism. nih.gov Although hyperpolarized [1-¹³C]acetate faces challenges due to the close resonance frequencies of the substrate and its metabolic products, it holds potential for studying glial metabolism if these technical hurdles can be overcome. nih.govismrm.org

A significant advantage of hyperpolarized ¹³C MRI is its ability to detect metabolic changes that often precede anatomical changes, making it a sensitive tool for early diagnosis and monitoring treatment response. mdpi.comresearchgate.net For example, a decrease in the conversion of hyperpolarized pyruvate (B1213749) to lactate can indicate a positive response to therapy. nih.gov

Table 2: Research Findings from Hyperpolarized ¹³C MRI with Acetate Tracers

Study Focus Tracer Key Findings Significance Citations
Cardiac Metabolism[1-¹³C]acetateAssessed real-time cardiac metabolism in a large-animal model.Provides a tool to study fatty acid metabolism in the heart and its alterations in disease. nih.govahajournals.org
Prostate Cancer[1-¹³C]pyruvate, [1-¹³C]acetateDetected metabolic shifts, such as increased glycolysis (pyruvate to lactate). Acetate offers complementary information on fatty acid use.Potential for improved tumor detection, grading, and monitoring of therapeutic response. snmjournals.orgnih.govmdpi.comclinicaltrials.gov
Brain Tumor Metabolism[1-¹³C]acetate, [1-¹³C]succinateFeasibility of detecting increased ¹³C signal in rat brain. Succinate (B1194679) accumulated in tumor tissue.Potential for studying glial metabolism and characterizing brain tumors, though technical challenges remain for acetate. nih.govnih.govismrm.org
General Cancer Imaging[1-¹³C]pyruvateDemonstrated the "Warburg effect" in various cancers. Sensitive to early treatment response.Offers a more specific marker for cancer metabolism compared to some other imaging modalities. mdpi.comfrontiersin.orgresearchgate.netnih.gov

Dynamic Nuclear Polarization (DNP) Enhancement in Carbon-13 Acetate Studies

Dynamic Nuclear Polarization (DNP) is the core technology that enables hyperpolarized ¹³C MRI. openmedscience.comsnmjournals.org It is a physical process that dramatically increases the nuclear spin polarization of ¹³C-labeled molecules, thereby amplifying the MRI signal by tens of thousands of times. openmedscience.comismrm.org This immense signal enhancement is what allows for the real-time tracking of metabolic pathways in vivo. stanford.edu

The DNP process involves several key steps. openmedscience.comresearchgate.net First, the ¹³C-labeled substrate, such as sodium acetate, is mixed with a stable free radical (a source of unpaired electrons) and a glassing agent. ismrm.orgacs.org This mixture is then cooled to cryogenic temperatures (around 1.2-1.4 Kelvin) in a strong magnetic field (typically 3.35 T or higher). mdpi.comismrm.org At these low temperatures, the electron spins become highly polarized. researchgate.net Microwave irradiation is then applied at a frequency close to the electron spin resonance, which transfers the high polarization from the electrons to the ¹³C nuclei. stanford.eduresearchgate.net This polarization process can take from 15 to 60 minutes. stanford.edu Finally, the frozen, hyperpolarized sample is rapidly dissolved with a heated, sterile buffer to create an injectable solution at a physiological temperature. ismrm.orgresearchgate.net This solution must be administered quickly, as the hyperpolarized state is transient and decays back to thermal equilibrium with a time constant (T1) on the order of seconds to a minute. openmedscience.comstanford.edu

The efficiency of the DNP process is influenced by several factors, including the choice of the free radical, the composition of the sample formulation, the magnetic field strength, and the temperature. stanford.eduacs.org For non-self-glassing agents like sodium acetate, the addition of glassing agents such as glycerol (B35011) is crucial to form a stable amorphous solid, which is necessary for efficient DNP. nih.govacs.org

Research has focused on optimizing the DNP process for various ¹³C-labeled substrates, including different isotopomers of acetate. aip.orgnih.gov Studies have shown that the location of the ¹³C label within the acetate molecule and the presence of deuterium can significantly affect the final polarization level and the T1 relaxation time. aip.orgnih.gov For example, a study comparing different ¹³C-labeled acetate isotopomers found that the solid-state ¹³C T1 values were strongly correlated with the maximum DNP-enhanced signal. aip.org

The development of commercial polarizers has made this technology more accessible for preclinical and clinical research, leading to a growing number of studies exploring its applications in oncology and other fields. researchgate.netnih.gov

Table 3: Key Parameters and Findings in DNP Enhancement of ¹³C-Acetate

Parameter/Focus Details Findings/Significance Citations
DNP Process Cooling to ~1.2 K in a high magnetic field (e.g., 3.35 T), followed by microwave irradiation to transfer polarization from electrons to ¹³C nuclei.Increases ¹³C signal by >10,000-fold, enabling real-time metabolic imaging. openmedscience.comstanford.eduismrm.orgresearchgate.net
Sample Formulation ¹³C-acetate is mixed with a free radical (e.g., trityl radical) and a glassing agent (e.g., glycerol).The formulation is critical for achieving a stable glassy state and efficient polarization, especially for non-self-glassing agents like acetate. nih.govacs.org
Polarization & T1 The maximum polarization and the decay time (T1) are key performance metrics.T1 for carboxyl carbons is typically 40-80 seconds. The location of the ¹³C and deuterium labels influences both polarization and T1. stanford.eduaip.orgnih.gov
Optimization Studies investigate the effects of different free radicals, magnetic field strengths, and isotopic labeling patterns.Increasing the magnetic field can improve polarization. Deuteration can alter T1 relaxation times, impacting signal lifetime. stanford.eduaip.orgwiley.com
Instrumentation Requires a specialized DNP polarizer and rapid dissolution system.Commercial systems have facilitated the translation of this technology to preclinical and clinical research settings. researchgate.netnih.gov

Applications of Sodium Acetate 13c,d3 in Metabolic Pathway Elucidation

Central Carbon Metabolism Investigations

Sodium Acetate-13C,D3 is extensively used to probe the core pathways of central carbon metabolism. Once it enters the cell, it is converted to doubly labeled acetyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle, a fundamental pathway for energy production and the generation of biosynthetic precursors.

This compound serves as an effective probe for measuring the flux through the TCA cycle. As labeled acetyl-CoA condenses with oxaloacetate to form citrate (B86180), the 13C labels are incorporated into the cycle's intermediates. By analyzing the mass isotopomer distribution of these intermediates, researchers can quantify the rate of cycle turnover. For instance, studies in CD8+ T cells have used 13C-acetate to demonstrate a switch from glutamine-dependent to acetate-dependent TCA cycle metabolism during the course of an infection, highlighting the dynamic fuel preferences of immune cells in vivo. nih.govnih.gov In the liver, acetate (B1210297) is considered a more suitable marker than glucose for investigating TCA cycle metabolism because glucose is primarily stored as glycogen (B147801). meduniwien.ac.at Deuterium (B1214612) metabolic imaging (DMI) using sodium acetate-d3 has been shown to be feasible for tracking the metabolic breakdown of acetate via the TCA cycle in the liver of rats. meduniwien.ac.at

Anaplerosis, the replenishment of TCA cycle intermediates that are withdrawn for biosynthesis, can also be assessed. The dilution of the 13C label in intermediates like malate (B86768) and fumarate (B1241708) can indicate the influx of unlabeled carbon from other sources, providing a measure of anaplerotic flux. nih.gov For example, studies have revealed that pyruvate (B1213749) anaplerosis can be identified by measuring M+3 malate when cells are supplied with 13C6-glucose. nih.gov The use of various 13C-labeled substrates, including acetate, allows for the precise estimation of fluxes throughout central carbon metabolism. researchgate.net

Table 1: Research Findings on TCA Cycle and Anaplerosis Tracing

Organism/Cell TypeTracer UsedKey FindingReference
CD8+ T cells (in vivo)13C-acetateDemonstrated a switch from glutamine- to acetate-dependent TCA cycle metabolism late in infection. nih.govnih.gov
Rat Liver (in vivo)Sodium acetate-d3Enabled tracking of acetate breakdown via the TCA cycle, showing acetate is a suitable marker for liver TCA cycle studies. meduniwien.ac.at
Yarrowia lipolytica13C-acetateRevealed that a portion of the glyoxylate (B1226380) shunt flux satisfies anaplerotic needs for the TCA cycle. nih.gov

In organisms like plants, bacteria, and fungi, the glyoxylate shunt is an anabolic pathway that bypasses the decarboxylation steps of the TCA cycle, allowing for the net conversion of acetate into four-carbon compounds like succinate (B1194679). wikipedia.org this compound is instrumental in distinguishing and quantifying the flux through this pathway versus the TCA cycle. When 13C-acetate is metabolized, the labeling patterns of intermediates like malate and succinate differ depending on whether they were produced via the TCA cycle or the glyoxylate shunt. nih.gov

Metabolic flux analysis in the oleaginous yeast Yarrowia lipolytica using 13C-labeled acetate tracers demonstrated that the glyoxylate shunt pathway is constantly active. nih.govisotope.com These studies showed that the cell regulates the diversion of flux from the glyoxylate shunt to either support anaplerotic reactions or to flow back into the TCA cycle for energy production, depending on the metabolic state. nih.gov

Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates. Acetate, via the glyoxylate shunt (in organisms that have it) or the TCA cycle, can serve as a precursor for gluconeogenesis. wikipedia.org By tracing the incorporation of the 13C label from this compound into glucose, the rate of gluconeogenic flux can be determined. researchgate.net

In Yarrowia lipolytica, studies using 13C-acetate revealed that the flux through gluconeogenesis varies depending on the strain and the growth phase. nih.govisotope.com The 13C from acetate can be incorporated into glycerol (B35011) backbones and carbohydrate headgroups via the glyoxylate cycle and subsequent gluconeogenesis. nih.gov This allows researchers to track the flow of carbon from acetate all the way to essential macromolecules.

Glyoxylate Shunt Pathway Analysis

Lipid Metabolism and Biosynthesis Studies

Acetate is the fundamental two-carbon building block for the synthesis of lipids, including fatty acids and cholesterol. The dual-labeled nature of this compound provides a robust method for investigating these biosynthetic pathways.

De novo fatty acid synthesis is the process of creating fatty acids from acetyl-CoA precursors. When cells are supplied with this compound, the labeled acetyl-CoA is incorporated into growing fatty acid chains by the enzyme fatty acid synthase. Analysis of the resulting fatty acids by mass spectrometry reveals the extent of 13C and deuterium incorporation, which directly reflects the rate of new synthesis. researchgate.net

This technique has been used to show that obese mice convert twice as much acetate into fatty acids compared to non-obese mice, demonstrating how acetate metabolism is dynamically altered in different physiological states. frontiersin.org In cancer cells, it has been shown that acetate metabolism is crucial for supporting tumor growth by enhancing lipid synthesis. biorxiv.org Studies in 3T3L1 adipocytes using [U-13C6]glucose, which generates fully labeled acetyl-CoA units, have been used to track the synthesis of newly formed fatty acids, a principle that applies directly to acetate tracers. nih.gov

The complex, multi-step pathway of cholesterol biosynthesis also begins with acetyl-CoA. acs.org Tracing studies using labeled acetate have been foundational to elucidating this pathway. nobelprize.org Supplying cells or organisms with this compound allows for the tracking of the labeled carbons as they are assembled into cholesterol and its various steroid intermediates. nih.gov

Research using 13C-acetate in human subjects and liver cell models has made it possible to quantify the contribution of de novo synthesis to the total cholesterol pool. nih.gov For example, one study found that after a 12-hour infusion of [1-13C]acetate, approximately 50% of the plasma lathosterol (B1674540) (a cholesterol precursor) was derived from new synthesis. nih.gov Furthermore, studies in cancer cells have shown an increased rate of cholesterol synthesis from 13C-acetate, highlighting a potential therapeutic target. oncotarget.com The use of labeled acetate has also been crucial in producing highly 13C-enriched cholesterol in yeast systems for detailed structural studies using solid-state NMR. nih.gov

Table 2: Research Findings on Lipid and Cholesterol Synthesis

Metabolic PathwayOrganism/Cell TypeKey FindingReference
De Novo Fatty Acid SynthesisObese vs. Non-obese miceObese mice converted twice as much acetate into fatty acids as non-obese mice. frontiersin.org
Cholesterol BiosynthesisHuman Subjects~50% of the plasma lathosterol pool was derived from de novo synthesis during a 12-hour infusion of 13C-acetate. nih.gov
Cholesterol BiosynthesisC81 Cancer CellsShowed a 52% increase in newly synthesized cholesterol from 13C-acetate compared to C33 cells. oncotarget.com
Lipid SynthesisACLY-knockout cancer cellsAcetate became the primary lipogenic substrate to compensate for the loss of ACLY. biorxiv.org

Triacylglyceride (TAG) Production and Lipid Accumulation Analysis

This compound is a key tool for investigating the biosynthesis of triacylglycerides (TAGs) and analyzing lipid accumulation in various organisms. As a primary precursor for fatty acid synthesis, labeled acetate allows for the direct measurement of the rate of de novo lipogenesis.

The analysis of mass isotopomer distributions in fatty acids, resulting from the incorporation of this compound, allows for the calculation of the fractional contribution of acetate to the acetyl-CoA pool, a direct measure of the precursor supply for lipogenesis.

Table 1: Research Findings on TAG Production using Labeled Acetate

Organism/Cell Line Labeled Acetate Tracer Key Findings Reference
Yarrowia lipolytica [¹³C] and [¹³C₂]Sodium Acetate The glyoxylate shunt is constitutively active during lipid accumulation on acetate. The primary source of NADPH for lipogenesis is the oxidative pentose (B10789219) phosphate (B84403) pathway. nih.gov
3T3-L1 adipocytes [1,2-¹³C]acetate Demonstrated the use of Isotopomer Spectral Analysis (ISA) to determine the dilution of the acetyl-CoA precursor pool and the fraction of newly synthesized triglyceride palmitate. researchgate.net

Amino Acid and Nucleotide Metabolism Research

Amino Acid Biosynthesis and Turnover Studies

The carbon backbone of many amino acids is derived from intermediates of central carbon metabolism, which can be traced using this compound. When cells are cultured with this labeled acetate, the ¹³C is incorporated into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. The labeled carbon atoms are subsequently distributed among various TCA cycle intermediates that serve as precursors for the synthesis of several amino acids, including glutamate (B1630785), glutamine, proline, arginine, and aspartate.

A study investigating the metabolism of the anammox bacterium Kuenenia stuttgartiensis utilized [2-¹³C]sodium acetate and sodium acetate-d3 to trace metabolic pathways. oup.com The incorporation of the labels into the proteome confirmed the assimilation of acetate-derived carbon into amino acids. oup.com By analyzing the isotopic enrichment in proteinogenic amino acids, researchers can reconstruct the biosynthetic pathways and quantify the flux through them. nih.govnih.gov This technique is particularly valuable for discovering novel metabolic routes or understanding how metabolic pathways are rewired under different conditions. nih.gov

Furthermore, dynamic labeling experiments with this compound can be used to determine the turnover rates of amino acids. By measuring the rate of incorporation and loss of the isotopic label in the amino acid pool over time, the rates of protein synthesis and degradation can be quantified. nih.gov

Table 2: Application of this compound in Amino Acid Metabolism Research

Research Area Key Application of this compound Example Finding Reference
Amino Acid Biosynthesis Tracing the incorporation of acetate carbon into the backbones of non-essential amino acids via the TCA cycle. In K. stuttgartiensis, labeled acetate was used to confirm the synthesis of amino acids from TCA cycle intermediates. oup.com

Pyrimidine (B1678525) and Purine (B94841) Synthesis from Acetate-Derived Precursors

The synthesis of nucleotides, the building blocks of DNA and RNA, is intricately linked to central carbon metabolism. This compound can be used to trace the flow of carbon from acetate into the precursors of pyrimidine and purine rings.

For pyrimidine synthesis, the aspartate molecule, which forms part of the pyrimidine ring, is derived from the TCA cycle intermediate oxaloacetate. By tracing the label from this compound through the TCA cycle to oxaloacetate and then into aspartate, the contribution of acetate to de novo pyrimidine synthesis can be determined. A recent study on CD8+ T cells demonstrated that during infection, these cells utilize glutamine and acetate to fuel the TCA cycle, which supports, among other things, de novo pyrimidine synthesis. nih.gov

The synthesis of the purine ring is more complex, involving precursors from several sources, including amino acids (glycine, glutamine, and aspartate) and one-carbon units. The carbon from this compound can be incorporated into the purine ring indirectly through the TCA cycle-derived amino acid precursors. For example, the nitrogen and some carbons of the purine ring are derived from glutamine and aspartate. eurisotop.com By tracing the ¹³C label into these amino acids, the indirect contribution of acetate to purine synthesis can be elucidated.

Table 3: Tracing Nucleotide Synthesis with Acetate-Derived Precursors

Nucleotide Type Precursor Derived from Acetate Metabolism Method of Tracing Key Insight Reference
Pyrimidines Aspartate (from Oxaloacetate) Tracing ¹³C from acetate into the aspartate component of the pyrimidine ring. CD8+ T cells utilize acetate to support the TCA cycle for de novo pyrimidine synthesis during an immune response. nih.gov

Advanced Metabolic Flux Analysis (MFA) Paradigms

Quantitative 13C Metabolic Flux Analysis (13C-MFA)

Quantitative ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful systems biology technique used to determine the rates (fluxes) of intracellular metabolic reactions. mdpi.comnih.gov The use of this compound as a tracer is central to many ¹³C-MFA studies, particularly in organisms that can utilize acetate as a carbon source. The principle of ¹³C-MFA involves introducing the labeled substrate into a biological system at a metabolic steady state and then measuring the isotopic labeling patterns of intracellular metabolites, often protein-derived amino acids. mdpi.com

These experimentally determined labeling patterns are then used as constraints in a computational model of the organism's metabolic network to solve for the unknown metabolic fluxes. The dual labeling of this compound provides additional constraints for the model, increasing the precision and resolution of the calculated flux map.

A study on the heterotrophic growth of Chlamydomonas reinhardtii on acetate used ¹³C-MFA to quantify the fluxes of primary metabolism. plos.org The results showed that acetate assimilation was distributed among the cytosol, mitochondria, and plastid, and highlighted the importance of a non-mitochondrial citrate synthase. plos.org

Table 4: Key Studies Utilizing this compound in ¹³C-MFA

Organism/System Research Focus Key Finding from ¹³C-MFA Reference
Yarrowia lipolytica Acetate conversion to lipids Quantified the flux distribution between the glyoxylate shunt, gluconeogenesis, and the TCA cycle during lipid production. nih.govisotope.com
Chlamydomonas reinhardtii Heterotrophic growth on acetate Determined that acetate assimilation occurs in multiple cellular compartments and quantified the suboptimal biomass yield in favor of ATP and reducing equivalent production. plos.org

Isotopomer Spectral Analysis (ISA) for Complex Biological Systems

Isotopomer Spectral Analysis (ISA) is a specialized method of metabolic flux analysis that is particularly well-suited for studying biosynthetic pathways that involve the polymerization of precursor molecules. researchgate.net ISA utilizes the mass isotopomer distribution of a polymeric product, such as a fatty acid, to determine two key parameters: the isotopic enrichment of the immediate precursor pool and the fraction of the product that has been newly synthesized during the labeling experiment.

The use of this compound is ideal for ISA studies of lipogenesis. As acetyl-CoA units are sequentially added to build a fatty acid chain, the ¹³C and D labels from the acetate tracer are incorporated. The resulting spectrum of mass isotopomers in the synthesized fatty acid provides a detailed signature of the biosynthetic process.

One of the foundational studies on ISA demonstrated its application by using [1,2-¹³C]acetate to study triglyceride fatty acid synthesis in 3T3-L1 cells. researchgate.net The analysis of the palmitate isotopomer spectrum allowed for the precise calculation of the enrichment of the lipogenic acetyl-CoA pool and the rate of new palmitate synthesis. researchgate.net ISA has also been successfully applied to more complex biosynthetic pathways, such as cholesterol synthesis, using labeled acetate as a precursor. nih.gov

Table 5: Applications of Isotopomer Spectral Analysis (ISA) with Labeled Acetate

Biological System Biosynthetic Pathway Studied Information Obtained via ISA Reference
3T3-L1 cells Triglyceride fatty acid synthesis Precursor dilution of acetyl-CoA and the fractional synthesis rate of palmitate. researchgate.net
Human hepatoma cells Cholesterol synthesis Fractional contribution of acetate to the cholesterol precursor pool and the fraction of newly synthesized cellular cholesterol. nih.gov

Research Applications Across Biological Systems

Microbial Metabolism

Isotopically labeled acetate (B1210297) is instrumental in elucidating the metabolic networks of a wide range of microorganisms.

Bacterial Metabolic Pathway Mapping (e.g., Anammox Bacteria)

Anaerobic ammonium-oxidizing (anammox) bacteria are crucial to the global nitrogen cycle and are utilized in wastewater treatment. researchgate.net Understanding their carbon metabolism is key to optimizing these processes. Studies have employed Sodium Acetate-13C,D3 and other labeled acetates to investigate the metabolic pathways in anammox bacteria, such as Candidatus 'Kuenenia stuttgartiensis'. researchgate.netoup.com

In one study, researchers used [2-¹³C]acetate and sodium acetate-d3 to trace acetate metabolism. oup.com The rapid uptake and labeling of acetyl-CoA indicated its synthesis through CoA acetylation. oup.com However, the low incorporation of the ¹³C label into proteins, combined with deuterium (B1214612) labeling patterns in tricarboxylic acid (TCA) cycle metabolites, suggested that K. stuttgartiensis itself may not be the primary consumer of acetate. researchgate.netoup.com Instead, it's likely that another microorganism within the bioreactor community is responsible for acetate oxidation. oup.com This highlights the complexity of microbial communities and the utility of isotopic tracers in dissecting these interactions.

Further research has pointed to the metabolic versatility of some anammox bacteria, with some capable of oxidizing short-chain fatty acids like acetate. nih.gov Tracing experiments help to confirm the activity of pathways like the TCA cycle and rule out others, such as the reverse Wood–Ljungdahl pathway for carbon fixation. oup.com

Table 1: Key Findings in Anammox Bacteria Metabolism using Labeled Acetate

OrganismLabeled Substrate(s)Key Pathway InvestigatedMajor FindingReference
Candidatus 'Kuenenia stuttgartiensis'[2-¹³C]acetate, Sodium acetate-d3Acetate oxidation, TCA cycleAcetate is oxidized via the TCA cycle, but likely by a different microbe in the community. oup.com

Fungal and Yeast Metabolism (e.g., Yarrowia lipolytica, Saccharomyces cerevisiae)

The oleaginous yeast Yarrowia lipolytica is a promising candidate for producing biofuels and other valuable chemicals from renewable resources like volatile fatty acids, including acetate. osti.govnih.gov To better understand and engineer its metabolism for enhanced lipid production, researchers have used ¹³C-labeled acetate tracers. osti.govnih.govisotope.com

Metabolic flux analysis using parallel tracers of sodium acetate revealed that in Y. lipolytica, the glyoxylate (B1226380) shunt is consistently active when grown on acetate. osti.govnih.gov The flux through gluconeogenesis and the pentose (B10789219) phosphate (B84403) pathway (PPP) varies depending on the strain and growth phase. osti.govnih.gov The primary source of NADPH for lipid synthesis, a critical cofactor, is the oxidative PPP. osti.govnih.gov These insights are crucial for developing strategies to engineer Y. lipolytica for improved bioproduction.

In the budding yeast Saccharomyces cerevisiae, ¹³C NMR studies with labeled acetate have been used to investigate its metabolism during processes like sporulation. nih.gov These studies have shown that during the initial hours of sporulation, the main metabolite produced from acetate is glutamate (B1630785), indicating the operation of both the TCA and glyoxylate cycles. nih.gov Later, the yeast begins to produce trehalose, and analysis of the labeling patterns in this sugar reveals the activity of the hexose (B10828440) monophosphate shunt. nih.gov Such studies also highlight significant differences in acetate metabolism between sporulating and vegetatively growing cells. nih.gov

Table 2: Research Findings in Fungal and Yeast Metabolism with Labeled Acetate

OrganismLabeled SubstrateKey Pathways InvestigatedMajor FindingReference
Yarrowia lipolytica¹³C Sodium Acetate TracersGlyoxylate shunt, Gluconeogenesis, Pentose Phosphate PathwayThe glyoxylate shunt is always active; the oxidative PPP is the main source of NADPH for lipid synthesis. osti.govnih.gov
Saccharomyces cerevisiae[2-¹³C]acetateTCA cycle, Glyoxylate cycle, Hexose Monophosphate ShuntBoth TCA and glyoxylate cycles are active during early sporulation, producing glutamate. nih.gov

Investigations of Microbe-Host Metabolic Interactions

The gut microbiota plays a significant role in host health by producing metabolites like short-chain fatty acids (SCFAs), including acetate. nih.govfrontiersin.orgbiorxiv.org Isotopically labeled substrates can be used to trace the metabolic interactions between different microbial species and between the microbiota and the host.

For instance, studies using simplified intestinal microbiota in mouse models have demonstrated the ability to track the cross-feeding of metabolites. biorxiv.org In a community of Bacteroides thetaiotaomicron, Escherichia coli, and Eubacterium rectale, ¹³C-labeled acetate produced by one species can be shown to be consumed by another and incorporated into other metabolites like butyrate. biorxiv.org This provides direct evidence of metabolic networks within the gut ecosystem.

The pH of the gut environment can also influence microbial composition and metabolism. nih.gov At lower pH, lactate-producing bacteria may dominate, while at a more neutral pH, acetate and propionate (B1217596) producers are more abundant. nih.gov These interactions are crucial for maintaining a healthy gut environment and have systemic effects on the host.

Mammalian Cell and Tissue Metabolism

This compound is also a valuable tool for studying metabolic processes in mammalian systems, from the organ level down to specific cell types.

Hepatic Metabolism and Liver Disorders (e.g., Fatty Liver)

The liver is a central hub of metabolism, and alterations in its function are associated with various diseases, including non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com Elevated hepatic acetate levels, often linked to high-calorie diets, are considered a contributing factor to obesity and metabolic syndrome. meduniwien.ac.at

Deuterium metabolic imaging (DMI) using sodium acetate-d3 has emerged as a non-invasive technique to track acetate breakdown and TCA cycle activity in the liver. meduniwien.ac.at A study in rats with diet-induced fatty liver demonstrated the feasibility of this approach. meduniwien.ac.at While intrahepatic acetate uptake was similar between lean and fatty liver groups, the subsequent metabolic fate of the acetate could be monitored by observing the labeling of downstream metabolites like glutamine and glutamate. meduniwien.ac.at This provides a window into the metabolic alterations that occur in liver diseases.

Other research has shown that acetate can have protective effects against fatty liver by suppressing the activity of enzymes like xanthine (B1682287) oxidase, which is implicated in inflammation and oxidative stress. nih.gov

Table 3: Studies on Hepatic Metabolism and Liver Disorders

Model SystemLabeled SubstrateTechniqueKey FindingReference
Diet-induced fatty liver ratsSodium acetate-d3Deuterium Metabolic Imaging (DMI)DMI is a feasible method for tracking hepatic acetate metabolism and TCA cycle activity in vivo. meduniwien.ac.at
Nicotine-treated male ratsSodium acetateBiochemical assaysAcetate protects against nicotine-induced fatty liver, associated with decreased xanthine oxidase activity. nih.gov

Immune Cell Metabolism (e.g., CD8+ T cells)

The metabolic state of immune cells is intricately linked to their function. mdpi.com Understanding how immune cells fuel their responses is critical for developing therapies for infections, cancer, and autoimmune diseases.

Infusion of ¹³C-labeled metabolites, including acetate, into mouse models of infection has provided a detailed picture of the metabolic dynamics of CD8+ T effector (Teff) cells. nih.gov These studies have revealed that Teff cells change their fuel preferences over the course of an infection. nih.gov Early in the response, when they are proliferating rapidly, Teff cells use glucose for nucleotide synthesis and glutamine to fuel the TCA cycle. nih.gov However, later in the infection, they switch to acetate-dependent TCA cycle metabolism. nih.gov

Furthermore, at sites of infection, high concentrations of acetate can be reached. nih.gov Memory CD8+ T cells at these sites adapt by shutting down acetate-assimilating enzymes. nih.gov This prevents the acetate from being incorporated into cellular metabolic pathways and instead allows it to have other effects, such as augmenting glutaminolysis for survival and suppressing T-cell receptor signaling to reduce immunopathology. nih.gov This demonstrates a sophisticated mechanism by which the same metabolite can have distinct effects on the same cell type at different stages of an immune response.

Table 4: Research on Immune Cell Metabolism with Labeled Acetate

Cell TypeModel SystemLabeled SubstrateKey FindingReference
CD8+ T effector cellsListeria monocytogenes-infected mice¹³C-acetateTeff cells switch from glutamine to acetate-dependent TCA cycle metabolism late in infection. nih.gov
Memory CD8+ T cellsSystemic infection modelAcetateAt sites of infection, memory CD8+ T cells shut down acetate assimilation, leading to altered cell function and reduced immunopathology. nih.gov

Neuro-glial Metabolic Interactions

The brain is a highly complex and compartmentalized organ, with distinct metabolic roles for its different cell types, primarily neurons and glial cells (astrocytes). It is understood that astrocytes preferentially metabolize acetate, while neurons primarily utilize glucose. nih.govresearchgate.net This differential substrate preference allows researchers to use isotopically labeled acetate, such as this compound, to specifically probe astrocyte metabolism and the intricate metabolic relationship between astrocytes and neurons. nih.govresearchgate.netresearchgate.net

When [2-¹³C]acetate is introduced, it is taken up by astrocytes and converted to [2-¹³C]acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. nih.gov This leads to the labeling of various metabolites, most notably glutamate and glutamine. A key finding from these studies is the significantly higher enrichment of the ¹³C label in glutamine compared to glutamate. nih.gov This observation supports the model of an active glutamate-glutamine cycle between astrocytes and neurons. In this cycle, glutamate released by neurons is taken up by astrocytes, converted to glutamine, and then transported back to neurons to replenish the neurotransmitter pool. nih.gov

Furthermore, investigations using [2-²H₃]-acetate have been conducted to understand deuterium kinetic isotope effects and label loss in vivo. acs.org These studies are crucial for the quantitative accuracy of deuterium metabolic imaging (DMI), a promising technique for non-invasively studying tissue metabolism. acs.orgcam.ac.uk Research in rat brain tissue extracts has shown that the deuterium label from acetate is incorporated into glutamate and glutamine with a relatively low and predictable level of label loss, enhancing the reliability of this tracing method. acs.org

Table 1: Key Findings in Neuro-glial Metabolic Research using Labeled Acetate
Labeled SubstrateKey ObservationImplicationReference(s)
[2-¹³C]acetateHigher ¹³C enrichment in glutamine than glutamate in the brain.Supports the concept of the glutamate-glutamine cycle between astrocytes and neurons. nih.gov
[1-¹³C]glucose and [1,2-¹³C]acetateDistinct labeling patterns in metabolites from neuronal and astrocytic pathways.Allows for simultaneous investigation of both neuronal and astrocytic metabolism. researchgate.netnih.gov
[2-²H₃]-acetateLow and predictable deuterium label loss in glutamate and glutamine.Validates the use of deuterated acetate for quantitative deuterium metabolic imaging (DMI). acs.org
[1,2-¹³C₂]acetateAltered glutamine metabolism in mice lacking the D1 dopamine (B1211576) receptor.Reveals neurometabolic interactions between the dopaminergic and glutamatergic systems. researchgate.net

Cancer Metabolism and Metabolic Reprogramming

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. nih.gov Acetate has been identified as a significant carbon source for tumor growth, playing a crucial role in processes like lipogenesis and histone acetylation. nih.gov The use of isotopically labeled acetate, including ¹³C and deuterium-labeled variants, has been pivotal in unraveling the complexities of metabolic reprogramming in cancer. nih.govnih.gov

Studies on non-small cell lung cancer (NSCLC) have shown that acetate is the most abundant short-chain fatty acid in tumor specimens. nih.gov Using ¹³C- or deuterium-labeled acetate, researchers found that it was more enriched in lung tumor tissues compared to normal tissues, leading to a corresponding increase in labeled acetyl-CoA. nih.gov This indicates that tumor cells actively take up and utilize acetate from their microenvironment.

This uptake is facilitated by monocarboxylate transporters (MCTs), with MCT1 being highly expressed in NSCLC. nih.gov Once inside the cell, acetate is converted to acetyl-CoA, which can then be used for various anabolic processes that support tumor growth. Interestingly, acetate's role extends beyond being just a carbon source. It can also reprogram tumor cell metabolism and promote immune evasion through the post-translational modification of key oncogenic proteins like c-Myc. nih.gov

Deuterium metabolic imaging (DMI) with substrates like [²H₃]acetate is also emerging as a powerful tool for studying cancer. cam.ac.ukmdpi.com For example, in a rat glioma model, DMI revealed significant differences in acetate metabolism between normal brain and tumor tissue, with tumors showing higher levels of acetate and lower levels of its oxidation. mdpi.com This highlights the potential of using labeled acetate for cancer diagnosis and monitoring tumor growth. nih.gov Furthermore, some research suggests that the accumulation of deuterium may contribute to mitochondrial dysfunction, a feature of many cancers, and that cancer cells may employ strategies to manage deuterium levels. preprints.orgresearchgate.net

Table 2: Research Findings on Acetate Metabolism in Cancer
Cancer TypeLabeled SubstrateKey FindingSignificanceReference(s)
Non-Small Cell Lung Cancer (NSCLC)¹³C- or ³D-labeled acetateHigher enrichment of labeled acetate and acetyl-CoA in tumor tissue compared to normal tissue.Demonstrates active uptake and utilization of acetate by tumors for growth and metabolic reprogramming. nih.gov
Rat Glioma[²H₃]acetateIncreased acetate levels and decreased acetate oxidation in tumor tissue.Highlights the potential of DMI with labeled acetate for cancer imaging and diagnosis. mdpi.com
Colorectal CancerAcetateInduces apoptosis and, when combined with a glycolytic inhibitor, shows an enhanced anti-proliferative effect.Suggests a potential therapeutic strategy by targeting acetate metabolism. oncotarget.com
Various Cancers¹³C-labeled substratesTumors utilize a diverse set of nutrients, including acetate, to fuel central metabolic pathways.Emphasizes the metabolic flexibility of tumors and the importance of in vivo tracing studies. nih.gov

Plant and Algal Metabolism

Isotopically labeled acetate is also a valuable tool for investigating metabolic pathways in photosynthetic organisms and bacteria.

Photosynthetic Organism Metabolism (e.g., Chlorella vulgaris)

The microalga Chlorella vulgaris is capable of different modes of metabolism, including photoautotrophic, heterotrophic, and mixotrophic growth. Sodium acetate can serve as an organic carbon source for this alga, influencing its growth and biomass production. frontiersin.orgnih.govnih.gov

Studies have shown that in mixotrophic cultures, where both light and an organic carbon source are available, Chlorella vulgaris can achieve higher cell density and biomass compared to purely photoautotrophic or heterotrophic conditions. frontiersin.orgnih.gov The addition of sodium acetate in mixotrophic cultures has been found to enhance the activity of key enzymes in the Calvin-Benson-Bassham (CBB) cycle, such as RuBisCO, leading to more efficient carbon fixation. frontiersin.orgnih.gov

The use of ¹³C-labeled substrates has helped to elucidate the preference of Chlorella vulgaris for different carbon sources under varying conditions. researchgate.net For instance, it has been observed that the alga prefers acetate under high light conditions, while glucose is favored under low light. researchgate.net The co-metabolism of acetate and other nitrogen sources can also help to stabilize the pH of the culture medium, further promoting growth. nih.gov The biochemical pathway that enables C. vulgaris to utilize acetate is the glyoxylate cycle. scielo.org.co

Table 3: Impact of Sodium Acetate on Chlorella vulgaris Metabolism
Culture ConditionKey Effect of Sodium AcetateMetabolic Pathway ImplicatedReference(s)
MixotrophicIncreased biomass and cell density.Enhanced activity of CBB cycle enzymes (e.g., RuBisCO). frontiersin.orgnih.gov
Heterotrophic with rice hydrolysateIncreased biomass, productivity, and protein content.Promotion of the glyoxylate and citric acid cycles. nih.gov
Varying light conditionsPreferred carbon source under high light.Glyoxylate cycle. researchgate.netscielo.org.co

Bacterial Cellulose (B213188) Synthesis and Degradation Research

Bacterial cellulose (BC) is a high-purity form of cellulose produced by various bacteria, such as Gluconacetobacter xylinus (formerly Acetobacter xylinum). nih.govnih.gov It has unique properties, including high crystallinity and water-holding capacity, making it a valuable biomaterial. nih.gov The biosynthesis of BC is a complex process, and isotopically labeled substrates are used to study the synthesis and subsequent degradation of this polymer. diva-portal.orgmdpi.com

One approach to producing isotopically labeled cellulose is to culture cellulose-producing bacteria in a medium containing a ¹³C-labeled carbon source, such as ¹³C-labeled glucose. diva-portal.org The resulting ¹³C-labeled bacterial cellulose can then be used in various studies. For example, solid-state NMR can be employed to monitor the structural changes in ¹³C-cellulose during anaerobic microbial degradation. mdpi.com

These studies have revealed that as the cellulose is degraded, there is a corresponding increase in the levels of ¹³C-labeled low-molecular-weight compounds, such as acetic acid and butyric acid. mdpi.com This demonstrates the conversion of cellulose into organic acids through fermentation by the microbial community. Such research provides fundamental insights into the carbon cycle in anaerobic environments and is relevant for processes like biofuel production from cellulosic biomass. mdpi.comnih.gov

Table 4: Research on Bacterial Cellulose Synthesis and Degradation

Emerging Directions and Future Perspectives in Sodium Acetate 13c,d3 Research

Integration of Isotope Tracing with Multi-Omics Data

The synergy between stable isotope tracing using Sodium Acetate-13C,D3 and multi-omics approaches, such as metabolomics and proteomics, is paving the way for a more holistic understanding of cellular physiology. mdpi.comisotope.comisotope.comisotope.comisotope.com By tracing the journey of the 13C and D3 labels from acetate (B1210297) through various metabolic pathways, researchers can simultaneously measure changes in the proteome and metabolome. This integrated approach allows for the connection of altered metabolic fluxes with changes in protein expression and metabolite concentrations, providing a comprehensive picture of cellular responses to various stimuli or disease states. numberanalytics.comresearchgate.netoup.com

For instance, in cancer research, tracing the carbons from ¹³C-labeled acetate into lipids while concurrently analyzing the proteome can reveal upregulated lipogenic enzymes, offering potential therapeutic targets. Similarly, in studies of metabolic disorders, this integrated approach can elucidate how dietary interventions or genetic modifications impact both metabolic pathways and the expression of key regulatory proteins.

Table 1: Applications of Integrating this compound Tracing with Multi-Omics

Research AreaMetabolomics ApplicationProteomics ApplicationIntegrated Insight
Cancer Biology Tracing acetate incorporation into tumor lipids and TCA cycle intermediates. researchgate.netIdentifying upregulated enzymes in fatty acid synthesis and energy metabolism. ckgas.comLinking altered acetate metabolism to specific oncogenic signaling pathways.
Neurodegenerative Diseases Mapping acetate utilization in glial and neuronal cells.Quantifying changes in proteins related to mitochondrial function and neurotransmitter synthesis.Understanding the role of acetate as an alternative energy source in compromised brain metabolism.
Inborn Errors of Metabolism Assessing the contribution of acetate to alternative metabolic pathways.Detecting deficiencies or alterations in metabolic enzymes.Elucidating compensatory metabolic mechanisms.

Development of Novel Analytical Platforms for Enhanced Sensitivity and Resolution

The full potential of this compound as a tracer is unlocked by continuous advancements in analytical technologies. researchgate.net High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary platforms for detecting and quantifying isotopically labeled molecules. nih.gov

Recent developments in HRMS, particularly when coupled with advanced separation techniques like ultra-performance liquid chromatography (UPLC), offer unprecedented sensitivity and the ability to resolve complex mixtures of labeled metabolites. acs.org This allows for the detection of subtle changes in metabolic fluxes and the identification of novel metabolic pathways. Furthermore, mass spectrometry imaging (MSI) is an emerging technique that can visualize the spatial distribution of labeled metabolites within tissues, providing a deeper understanding of metabolic heterogeneity in complex biological systems. nih.govfrontiersin.org

In the realm of NMR, the development of higher field magnets and cryogenically cooled probes has significantly enhanced sensitivity. nih.gov Techniques like 2D NMR can provide detailed information about the specific positions of the 13C and D3 labels within a molecule, offering granular insights into reaction mechanisms. researchgate.net

Advanced Computational Tools for Metabolic Network Reconstruction and Flux Prediction

The vast and complex datasets generated from this compound tracing experiments necessitate the use of sophisticated computational tools for analysis and interpretation. digitellinc.com These tools are crucial for reconstructing metabolic networks, calculating metabolic fluxes, and predicting how these fluxes will change under different conditions. mdpi.comnumberanalytics.comresearchgate.net

Software packages are now available that can automate the process of identifying labeled species in HRMS data, correcting for natural isotope abundance, and quantifying the extent of label incorporation. digitellinc.comacs.org Furthermore, constraint-based modeling approaches, such as Flux Balance Analysis (FBA), can integrate isotope tracing data with genomic and proteomic information to build comprehensive models of cellular metabolism. numberanalytics.com These models can then be used to simulate metabolic behavior and identify key control points in a network. osti.govplos.org

Table 2: Key Computational Tools in Isotope Tracing Analysis

Tool/ApproachFunctionApplication with this compound
XCMS Feature detection, retention time correction, and alignment of MS data. acs.orgInitial processing of raw mass spectrometry data to identify potential labeled metabolites.
MetaboAnalyst Statistical analysis, functional enrichment analysis, and visualization of metabolomics data. numberanalytics.comIdentifying significantly altered metabolic pathways based on the distribution of labeled acetate.
COBRA Toolbox Constraint-based reconstruction and analysis of metabolic networks. numberanalytics.comIntegrating tracing data to build and validate genome-scale metabolic models.
Flux Balance Analysis (FBA) Prediction of metabolic flux distributions. numberanalytics.comQuantifying the rate of acetate consumption and its contribution to various biosynthetic pathways.
Khipu Annotation of isotopes, adducts, and fragments in untargeted metabolomics. biorxiv.orgImproving the identification and annotation of acetate-derived metabolites in complex datasets. nih.govacs.org
geoRge Detection of stable isotope labeling in untargeted LC/MS data. acs.orgnih.govUnbiased identification of all metabolites that have incorporated the 13C and D3 labels from acetate.

Expansion of Isotope Tracing to Untargeted Metabolomics and Systems Biology

Traditionally, isotope tracing studies have focused on a targeted analysis of known metabolic pathways. However, the use of this compound is increasingly being extended to untargeted metabolomics, a discovery-driven approach that aims to measure as many metabolites as possible in a biological sample. digitellinc.comacs.orgfrontiersin.org

By combining stable isotope labeling with untargeted analysis, researchers can uncover novel metabolic pathways and connections that would be missed by a targeted approach. biorxiv.orgbohrium.com This is particularly valuable for studying poorly characterized organisms or for identifying unexpected metabolic reprogramming in disease. The integration of these large-scale datasets into a systems biology framework allows for a more comprehensive and dynamic view of cellular metabolism. mdpi.comdigitellinc.com

This approach has the potential to reveal system-wide metabolic alterations, as demonstrated in studies on aging and other complex biological processes. bohrium.com The development of computational tools specifically designed for untargeted isotope tracing is a key area of ongoing research. acs.orgnih.gov

Applications in Understanding Metabolic Adaptations and Cellular Energetics

This compound is a powerful probe for investigating how cells adapt their metabolism in response to changing environmental conditions or internal cues. Acetate is a key substrate for the tricarboxylic acid (TCA) cycle and for the synthesis of fatty acids, making it central to cellular energetics and biosynthesis. researchgate.net

By tracing the fate of labeled acetate, researchers can quantify the relative contributions of different fuel sources to energy production. For example, in the context of cancer, tumor cells often exhibit a shift towards increased acetate utilization for lipid synthesis to support rapid proliferation. frontiersin.org In neuroscience, there is growing interest in the role of acetate as an alternative energy source for the brain, particularly under conditions of glucose hypometabolism. researchgate.net

Q & A

Basic: What are the critical considerations for synthesizing Sodium Acetate-13C,D3 with high isotopic purity?

Synthesis of isotopically labeled this compound requires precise control over isotopic incorporation and purification. Key steps include:

  • Precursor Selection : Use 13C-enriched acetic acid and deuterated reagents (e.g., D2O) to ensure isotopic incorporation at specific positions. For example, the 13C label is typically introduced at the carboxyl or methyl group, depending on the target application .
  • Neutralization Protocol : React acetic acid-13C with sodium hydroxide or carbonate under anhydrous conditions to minimize isotopic dilution. Monitor pH to avoid side reactions .
  • Purification : Employ recrystallization in deuterated solvents (e.g., D2O) and lyophilization to remove unlabeled contaminants. Verify isotopic purity via mass spectrometry or NMR .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

While this compound is not highly toxic, its handling requires:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact, as prolonged exposure may cause irritation .
  • Ventilation : Use fume hoods when handling powdered forms to avoid inhalation of particulates .
  • Waste Management : Dispose of labeled waste separately to prevent environmental contamination. Follow institutional guidelines for isotopic waste .

Advanced: How can this compound be used to design metabolic flux analysis (MFA) in microbial studies?

MFA relies on tracking 13C incorporation into metabolic intermediates. For example:

  • Labeling Strategy : Pulse-chase experiments with this compound can trace carbon flow through the TCA cycle or glyoxylate shunt in Geobacter or Pseudomonas species. Optimize labeling duration to capture steady-state isotopomer distributions .
  • Data Interpretation : Use computational models (e.g., INST-MFA) to reconcile experimental 13C labeling patterns with predicted metabolic fluxes. Deviations, such as unexpected leucine labeling in Geobacter, may reveal novel pathways like the citramalate route .

Advanced: What methodological challenges arise when using this compound in NMR-based structural studies?

Key challenges include:

  • Signal Overlap : Distinguishing 13C signals from natural abundance 13C in adjacent carbons. Use 2D NMR (e.g., HSQC) or cryoprobes to enhance sensitivity .
  • Isotopic Purity : Contaminants (e.g., unlabeled acetate) can skew results. Purify via ion-exchange chromatography and validate purity using LC-MS or isotopic ratio analysis .
  • Dynamic Range : In complex matrices (e.g., cell lysates), dilute labeled acetate with unlabeled counterparts to avoid signal saturation .

Advanced: How can researchers resolve discrepancies in isotopic labeling data from this compound experiments?

Contradictions often stem from:

  • Compartmentalization : Subcellular partitioning of labeled metabolites (e.g., cytoplasmic vs. mitochondrial acetate pools). Use fractionation or spatially resolved techniques like FISH-SIMS .
  • Alternative Pathways : Unexpected labeling in amino acids (e.g., isoleucine) may indicate auxiliary routes. Combine genomic knockouts with 13C tracing to validate hypotheses, as done for Geobacter’s dual leucine biosynthesis pathways .

Basic: What analytical methods are most reliable for quantifying isotopic enrichment in this compound?

  • GC-MS : Derivatize acetate to volatile esters (e.g., methyl acetate) and analyze via selected ion monitoring (SIM) for 13C and D incorporation .
  • NMR : Quantify 13C satellite peaks in 1H spectra or use 13C direct detection for positional enrichment .
  • IC-MS : Ion chromatography coupled with high-resolution MS improves sensitivity for low-abundance isotopologues, critical for tracing acetate in biological fluids .

Advanced: How is this compound applied in studying microbial anaerobic metabolism?

Case studies include:

  • Electron Transfer : In Pseudomonas putida, 13C-labeled acetate tracks carbon flow during bioelectrochemical cultivation, revealing acetate’s role in balancing redox states .
  • Carbon Storage : Contrasting 13C enrichment in P. putida strains (gaP vs. 2kgaP) identified acetate derived from glycogen vs. external substrates, clarifying metabolic flexibility under stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.